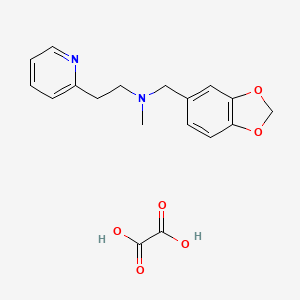
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate is a chemical compound commonly known as MDMA, or ecstasy. It is a psychoactive drug that has been used recreationally for decades. However, its potential therapeutic effects have recently gained interest in scientific research. MDMA is known to induce a state of heightened empathy and emotional openness, making it a potential tool for treating mental health disorders such as PTSD and anxiety.
Mecanismo De Acción
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a state of heightened emotional openness, empathy, and euphoria. The drug also affects other neurotransmitters, such as oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects
MDMA has been shown to have a range of biochemical and physiological effects. The drug increases heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. In rare cases, MDMA use can lead to more severe complications such as seizures, hyperthermia, and organ failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has advantages and limitations for use in lab experiments. Its ability to induce a state of emotional openness and empathy makes it a useful tool for studying social behavior and mental health disorders. However, the drug's effects can be difficult to control and may vary depending on the individual's psychological state and environment.
Direcciones Futuras
There are several potential future directions for research on MDMA. One area of interest is the drug's potential to treat other mental health disorders such as addiction and eating disorders. Another area of research is the development of safer and more effective synthesis methods for MDMA. Additionally, there is a need for further research on the long-term effects of MDMA use and potential risks associated with its therapeutic use.
Conclusion
MDMA is a psychoactive drug with potential therapeutic effects in treating mental health disorders. Its ability to induce a state of emotional openness and empathy has led to increased interest in its use in psychotherapy. However, the drug's effects can be difficult to control and may have potential risks associated with its use. Further research is needed to fully understand the drug's potential therapeutic benefits and risks.
Aplicaciones Científicas De Investigación
MDMA has been the focus of scientific research for its potential therapeutic effects in treating mental health disorders. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD, anxiety, and depression. The drug's ability to induce a state of emotional openness and empathy has been attributed to its potential therapeutic effects.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C2H2O4/c1-18(9-7-14-4-2-3-8-17-14)11-13-5-6-15-16(10-13)20-12-19-15;3-1(4)2(5)6/h2-6,8,10H,7,9,11-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKYTUXEPBJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

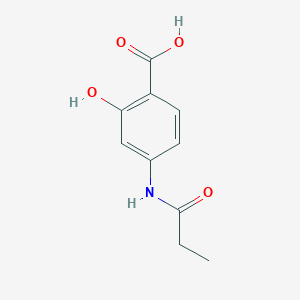
![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)
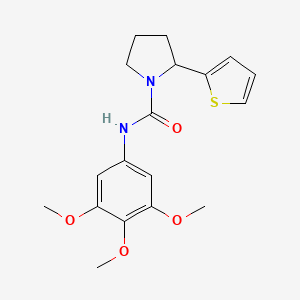
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4758547.png)
![propyl 2-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4758551.png)
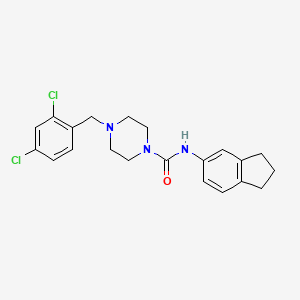
![7-benzyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758574.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4758575.png)
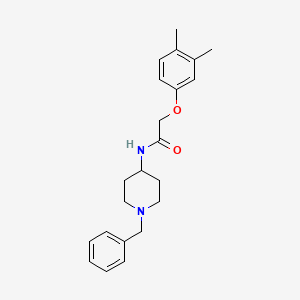
![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)
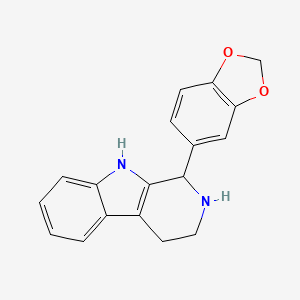
![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)
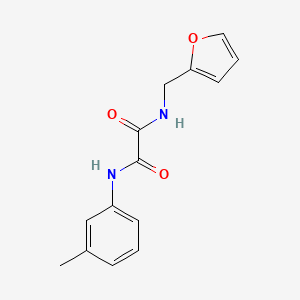
![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)